molecular formula C19H15ClF3N5 B6418801 1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole CAS No. 1134628-42-4

1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B6418801
CAS No.: 1134628-42-4
M. Wt: 405.8 g/mol
InChI Key: YCMPPTHIKZGRIV-UHFFFAOYSA-N
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Description

1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C19H15ClF3N5 and its molecular weight is 405.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.0968077 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the Estrogen Receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being Estrogen Receptor α (ERα). These receptors are proteins that bind the hormone estrogen, leading to activation of various cellular processes.

Mode of Action

This compound acts as a selective antagonist for ERβ . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound binds to ERβ and inhibits its activity. This compound has a 36-fold selectivity for ERβ over ERα, meaning it preferentially binds to and inhibits ERβ .

Biochemical Pathways

Upon binding to ERβ, this compound reduces Follicle-Stimulating Hormone (FSH)-mediated cAMP production by 80%, while it has no effect on basal cAMP . cAMP is a second messenger important in many biological processes. By reducing FSH-mediated cAMP production, this compound can influence various downstream effects related to FSH signaling.

Pharmacokinetics

It is known that the compound is soluble in dmso , which could potentially enhance its bioavailability

Result of Action

The compound’s antagonistic action on ERβ leads to a decrease in ERβ activity. A high dose of this compound slightly increases class 1 Igf1 mRNA expression, and facilitates the DPN-induced increase in class 1 Igf1 mRNA expression . This suggests that the compound may have a role in regulating gene expression.

Action Environment

It is known that the compound should be stored at 2-8°c , suggesting that temperature could affect its stability

Properties

IUPAC Name

3-(2-chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF3N5/c1-10-9-15(27-12(3)8-11(2)25-27)28-18(24-10)16(17(26-28)19(21,22)23)13-6-4-5-7-14(13)20/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMPPTHIKZGRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=CC=C4Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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